2-[(Prop-2-yn-1-yl)amino]benzoic acid
Description
2-[(Prop-2-yn-1-yl)amino]benzoic acid is a derivative of anthranilic acid (2-aminobenzoic acid) featuring a propargyl (prop-2-yn-1-yl) group attached to the amino moiety. This structural modification introduces an alkyne functional group, which may enhance reactivity in click chemistry or serve as a pharmacophore for biological interactions. Its molecular formula is C₁₀H₉NO₂, with a molecular weight of 175.19 g/mol. The propargyl group’s electron-withdrawing nature and linear geometry could influence solubility, crystallinity, and binding affinity compared to other benzoic acid derivatives.
Properties
Molecular Formula |
C10H9NO2 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
2-(prop-2-ynylamino)benzoic acid |
InChI |
InChI=1S/C10H9NO2/c1-2-7-11-9-6-4-3-5-8(9)10(12)13/h1,3-6,11H,7H2,(H,12,13) |
InChI Key |
FWGVQUPVIDJFCV-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Prop-2-yn-1-yl)amino]benzoic acid can be achieved through several methods. One common approach involves the reaction of 2-aminobenzoic acid with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and scale-up techniques can be applied to produce this compound in larger quantities. This would involve optimizing reaction conditions, purification processes, and ensuring the safety and efficiency of the production line.
Chemical Reactions Analysis
Types of Reactions
2-[(Prop-2-yn-1-yl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The amino group in the compound can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of substituted benzoic acid derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical identifiers:
- IUPAC Name : 2-[(Prop-2-yn-1-yl)amino]benzoic acid
- Molecular Formula : C10H9NO2
- SMILES Notation : C#CC(N)C1=CC=CC=C1C(=O)O
Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit anti-inflammatory effects. The mechanism involves the inhibition of pro-inflammatory cytokines, making it a candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. A study highlighted that derivatives of benzoic acid can modulate immune responses effectively .
Anticancer Activity
The compound has shown promise in anticancer research. Its structural analogs have been tested for their ability to inhibit tumor growth in various cancer cell lines. For instance, studies have demonstrated that benzoic acid derivatives can induce apoptosis in cancer cells, suggesting that 2-[(Prop-2-yn-1-yloxy)amino]benzoic acid could be further explored for its anticancer potential .
Antimicrobial Activity
Another significant application is its antimicrobial properties. Research has indicated that compounds with similar structures can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents. This is particularly relevant in the context of rising antibiotic resistance .
Topical Formulations
The compound's ability to penetrate skin barriers makes it suitable for topical formulations aimed at treating skin conditions like psoriasis and eczema. Its anti-inflammatory properties can help alleviate symptoms associated with these conditions. Studies on dermatokinetics have emphasized the need for effective skin penetration enhancers, where compounds like 2-[(Prop-2-yn-1-yloxy)amino]benzoic acid could play a crucial role .
Cosmetic Uses
In cosmetic formulations, this compound can function as an active ingredient due to its moisturizing and skin-conditioning properties. It can be incorporated into creams and lotions aimed at improving skin texture and hydration levels. The regulatory framework surrounding cosmetic products emphasizes safety and efficacy, which compounds like this must meet before market introduction .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-[(Prop-2-yn-1-yl)amino]benzoic acid involves its interaction with various molecular targets. The prop-2-yn-1-yl group can participate in click chemistry reactions, forming stable triazole linkages with azides. This property makes it useful in bioconjugation and labeling studies. The compound’s ability to undergo substitution reactions also allows it to modify biological molecules, potentially altering their function and activity.
Comparison with Similar Compounds
2-[Bis(prop-2-en-1-yl)amino]benzoic Acid (CAS: 75412-15-6)
- Structure : Features bis(allyl) substituents instead of a single propargyl group.
- Molecular Formula: C₁₃H₁₅NO₂; Molecular Weight: 217.26 g/mol.
- Key Differences : The allyl groups introduce double bonds, altering steric and electronic properties. Unlike the propargyl group, allyl moieties are less reactive in click chemistry but may enhance lipophilicity. Lab studies suggest its use in synthetic intermediates, though biological data are unavailable .
2-[(2E)-3-{3-Methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}prop-2-enamido]benzoic Acid (INN: Atigotatug)
- Structure : Combines a propargyloxy group with a methoxy-substituted phenylpropenamido chain.
- Molecular Formula: C₂₀H₁₇NO₅; Molecular Weight: 351.36 g/mol.
- Activity: Acts as a GPR68 antagonist with anti-inflammatory properties. The extended conjugation and methoxy group likely enhance receptor binding compared to the simpler propargylamino analogue .
4-[2-(N-Methacrylamido)ethylaminomethyl]benzoic Acid (MABA)
- Structure: Contains a methacrylamide-linked ethylaminomethyl group.
- Application: Used in molecular imprinting for biomarker detection (e.g., prostate-specific antigen). The secondary amino group enables covalent modification, contrasting with the non-modifiable propargylamino group in the target compound .
Cytotoxicity
- Arylsulfonamide Derivatives (e.g., 2-[([1,1′-biphenyl]-4-ylsulfonyl)amino]benzoic acid): Exhibit weak cytotoxicity against HCT116, HT29, A549, and H1299 cancer cell lines. The sulfonamide group may reduce membrane permeability compared to the propargylamino substituent .
- Anthranilic Acid Hybrids: Derivatives with antimicrobial and cytotoxic activities highlight the role of amino group modifications. Propargyl substitution could enhance radical scavenging or target-specific binding .
Anti-inflammatory Potential
- Atigotatug : Demonstrates that propargyl-containing benzoic acids can modulate inflammatory pathways via GPR68 antagonism. The target compound’s simpler structure may lack this specificity but could serve as a lead for optimization .
Physicochemical Properties
Biological Activity
2-[(Prop-2-yn-1-yl)amino]benzoic acid, also known as 2-Methyl-4-[(prop-2-yn-1-yl)amino]benzoic acid, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a benzoic acid core with an amino group and a prop-2-yn-1-yl substituent. Its molecular formula is with a molecular weight of approximately 203.24 g/mol. The unique structural components contribute to its reactivity and interaction with biological targets.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
1. Anti-inflammatory Properties
Studies suggest that the compound may interact with inflammatory pathways, indicating potential use in treating inflammatory diseases. The presence of the prop-2-yn-1-yl group allows for covalent modifications that can modulate specific biochemical pathways, leading to either inhibition or activation depending on the target molecule involved.
2. Anticancer Activity
In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including U251 (human glioblastoma), PC-3 (prostate cancer), and MCF-7 (breast cancer). These effects are attributed to the compound's ability to interfere with cellular processes such as apoptosis and cell cycle progression .
3. Antimicrobial Activity
The compound has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. In particular, studies have indicated activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .
The biological activity of this compound is thought to arise from its ability to form covalent bonds with target proteins through click chemistry reactions. This mechanism enables the compound to modulate various signaling pathways involved in inflammation, cancer progression, and microbial resistance.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 2-[(Prop-2-yn-1-y)amino]benzoic acid, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| 3-Fluoro-2-[methyl(prop-2-yne)amino]benzoic acid | C12H12FN | 203.24 g/mol | Fluorine substitution may enhance bioactivity |
| 4-[Methyl(prop-2-en-1-yloxy)amino]benzoic acid | C12H13NO3 | 205.21 g/mol | Contains an ether linkage |
| N-{2-[methyl(prop-2-yne)amino]ethyl}benzenesulfonamide | C14H17N3O2S | 293.37 g/mol | Sulfonamide group adds distinct pharmacological properties |
These comparisons highlight how variations in structure can influence biological activity and therapeutic potential.
Case Studies
Several case studies have explored the efficacy of 2-[(Prop-2-yne)amino]benzoic acid in various applications:
Case Study 1: Anti-inflammatory Effects
In a study examining the anti-inflammatory effects of this compound, researchers found that it significantly reduced pro-inflammatory cytokine levels in vitro, suggesting a mechanism that could be leveraged for therapeutic interventions in chronic inflammatory conditions.
Case Study 2: Anticancer Efficacy
A series of experiments conducted on human tumor cell lines revealed that treatment with 2-[Methyl(prop-2-yne)amino]benzoic acid resulted in a dose-dependent decrease in cell viability, particularly in breast and prostate cancer cells. The study concluded that the compound's ability to induce apoptosis could be a promising avenue for cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
